Methyl heptadec-2-enoate
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Overview
Description
Methyl heptadec-2-enoate is an organic compound with the molecular formula C18H34O2. It is a type of fatty acid ester, specifically a methyl ester of heptadecenoic acid. This compound is characterized by a long carbon chain with a double bond at the second position from the methyl end. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .
Industrial Production Methods
On an industrial scale, this compound can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl heptadec-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptadecenoic acid.
Reduction: It can be reduced to form the corresponding alcohol, heptadecenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Heptadecenoic acid.
Reduction: Heptadecenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl heptadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
Methyl heptadec-9-enoate: Another methyl ester of heptadecenoic acid, but with the double bond at the ninth position.
Methyl octadec-9-enoate: A similar compound with an additional carbon in the chain.
Methyl hexadec-9-enoate: A similar compound with two fewer carbons in the chain
Uniqueness
Methyl heptadec-2-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
CAS No. |
31424-16-5 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
UBFGEEJWHSVIER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
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